molecular formula C14H17N5 B12575343 3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine CAS No. 190440-38-1

3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B12575343
CAS No.: 190440-38-1
M. Wt: 255.32 g/mol
InChI Key: YNRZGKMTPRMIHP-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a phenylpiperazine moiety, making it a versatile molecule for medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with phenylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with phenylpiperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of halogen atoms with nucleophiles such as amines or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications in medicinal chemistry and as a biochemical probe .

Properties

CAS No.

190440-38-1

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C14H17N5/c15-13-14(17-7-6-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2,(H2,15,16)

InChI Key

YNRZGKMTPRMIHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3N

Origin of Product

United States

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